Tarenflurbil
Übersicht
Beschreibung
Tarenflurbil, also known as Flurizan or R-flurbiprofen, is an investigational drug that was studied in patients with mild Alzheimer’s disease . It is a selective amyloid-lowering agent (SALA) that reduces levels of the toxic peptide amyloid beta 42 (Aβ42) in cultured human cells and in animal models .
Synthesis Analysis
Tarenflurbil is a derivative of flurbiprofen. To improve its delivery efficiency to the brain, novel carriers for tarenflurbil, racemic flurbiprofen (FLU) derivatives (FLU-D1 and FLU-D2) modified by N,N-dimethylethanolamine-related structures were synthesized and characterized . These derivatives showed good safety level in vitro and they possessed much higher cellular uptake efficiency in brain endothelial cells than FLU did .Molecular Structure Analysis
The molecular formula of Tarenflurbil is C15H13FO2 . It is an orally active synthetic enantiomer of flurbiprofen . The molecular weight of Tarenflurbil is 244.26 g/mol .Chemical Reactions Analysis
Tarenflurbil modulates the signal transduction and transcription activation pathways associated with nuclear factor kappaB (NFkappaB), a principle transcription factor in the expression of many molecules involved in cell growth, cell death, and inflammation .Physical And Chemical Properties Analysis
Tarenflurbil is a small molecule with a chemical formula of C15H13FO2 and a molecular weight of 244.26 g/mol .Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Treatment
Tarenflurbil, also known as R-flurbiprofen, is primarily investigated for its potential in treating Alzheimer’s disease (AD). It functions as a selective amyloid-β (Aβ42) lowering agent, aiming to reduce the levels of this toxic peptide believed to contribute to AD pathogenesis . Despite encouraging results in early-phase trials, Tarenflurbil did not demonstrate a significant effect on cognitive decline or daily living activities in patients with mild AD during phase 3 trials . This has led to a discontinuation of its development for AD treatment.
Blood-Brain Barrier Penetration
The challenge of delivering therapeutic agents across the blood-brain barrier (BBB) is critical in CNS drug development. Tarenflurbil faced limitations due to its poor brain penetration efficiency, which was a significant factor in the failure of its phase 3 clinical trial . Research continues to explore novel carriers and modifications to enhance its delivery to the brain.
Neuroprotective Effects
In preclinical studies, Tarenflurbil has shown neuroprotective effects. It was observed to prevent learning and memory defects in a mouse model of Alzheimer’s disease, suggesting its potential beyond symptom management to possibly altering disease progression .
Pharmacological Research
As an investigational drug, Tarenflurbil has been part of pharmacological research, exploring its mechanism of action and interaction with other drugs. It modulates signal transduction and transcription activation pathways associated with nuclear factor kappaB (NFκB), which plays a role in cell growth, death, and inflammation .
Clinical Trials Methodology
Tarenflurbil’s journey through clinical trials has provided valuable insights into trial design and dosage selection. The outcomes have contributed to a better understanding of AD pathogenesis and the complex requirements for therapeutic efficacy in clinical settings .
Drug Development for CNS Disorders
The exploration of Tarenflurbil in drug development has underscored the importance of BBB penetration and the need for targeted delivery systems. Its study has prompted advancements in the field of CNS drug delivery, emphasizing the need for innovative approaches to overcome the challenges of treating CNS-related conditions .
Wirkmechanismus
Target of Action
Tarenflurbil, also known as R-flurbiprofen, is a selective amyloid lowering agent (SALA) that primarily targets the amyloid-beta 42 (Aβ42) peptide . Aβ42 is a toxic peptide that initiates neurotoxicity and the development of amyloid plaques in the brains of Alzheimer’s disease patients .
Mode of Action
Instead, it modulates the signal transduction and transcription activation pathways associated with nuclear factor kappaB (NFkappaB) . NFkappaB is a principal transcription factor involved in the expression of many molecules related to cell growth, cell death, and inflammation . Additionally, Tarenflurbil has been shown to modulate gamma-secretase and selectively lower levels of Aβ42 peptide in vitro and in vivo, reducing amyloid pathology in the brain .
Biochemical Pathways
The biochemical pathways affected by Tarenflurbil are primarily related to the production and accumulation of Aβ42. By modulating gamma-secretase, Tarenflurbil reduces the levels of Aβ42, thereby decreasing the formation of amyloid plaques . This action can potentially slow down the progression of Alzheimer’s disease.
Pharmacokinetics
It is known that tarenflurbil has been used in clinical trials and has an excellent safety profile .
Result of Action
The primary molecular effect of Tarenflurbil is the reduction of Aβ42 levels in cultured human cells and in animal models . This leads to a decrease in amyloid plaque development, which is a hallmark of Alzheimer’s disease. On a cellular level, the modulation of NFkappaB pathways by Tarenflurbil can influence processes related to cell growth, cell death, and inflammation .
Zukünftige Richtungen
Despite the discontinuation of the development of Tarenflurbil for Alzheimer’s disease in June 2008, research efforts have focused on developing disease-modifying therapies for the treatment and prevention of Alzheimer’s disease . Most disease-modifying therapies tested for Alzheimer’s disease in the past 20 years have targeted amyloid-β (Aβ) peptide and tau protein since they are the two key pathological hallmarks of the disease .
Eigenschaften
IUPAC Name |
(2R)-2-(3-fluoro-4-phenylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTBZMRGLBWNTM-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199508 | |
Record name | Tarenflurbil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
MPC-7869 is not an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). The compound modulates the signal transduction and transcription activation pathways associated with nuclear factor kappaB (NFkappaB), a principle transcription factor in the expression of many molecules involved in cell growth, cell death and inflammation. In addition, MPC-7869 has recently been shown to modulate gamma-secretase and selectively lower levels of Abeta42 peptide in vitro and in vivo, and to reduce amyloid pathology in the brain. MPC-7869 has an excellent safety profile and is very potent in animal models of cancer and Alzheimer's disease. In transgenic mouse studies, MPC-7869 reduced brain amyloid levels and prevented memory loss. | |
Record name | Tarenflurbil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05289 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tarenflurbil | |
CAS RN |
51543-40-9 | |
Record name | (-)-Flurbiprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51543-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tarenflurbil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051543409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tarenflurbil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05289 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tarenflurbil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-fluoro-α-methyl[1,1'-biphenyl]-4-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.041 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TARENFLURBIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501W00OOWA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.